Pinostrobin chalcone

概要

説明

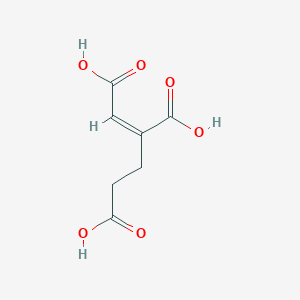

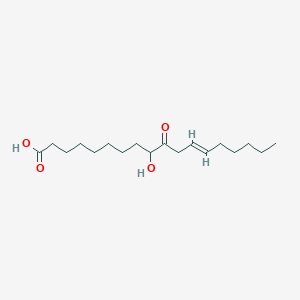

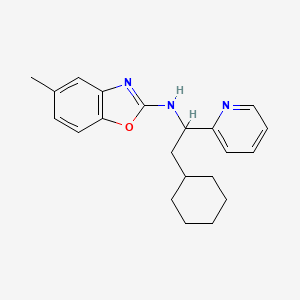

Pinostrobin chalcone is a naturally occurring flavonoid compound found in various plants, particularly in the rhizomes of Boesenbergia rotunda, commonly known as fingerroot. It belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated ketone group. This compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

準備方法

Synthetic Routes and Reaction Conditions

Pinostrobin chalcone can be synthesized through various methods, with the Claisen-Schmidt condensation being one of the most common approaches. This reaction involves the condensation of an acetophenone derivative with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically proceeds as follows:

- Dissolve the acetophenone derivative and benzaldehyde derivative in ethanol.

- Add a catalytic amount of sodium hydroxide or potassium hydroxide.

- Reflux the mixture for several hours.

- Cool the reaction mixture and neutralize with dilute hydrochloric acid.

- Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the rhizomes of Boesenbergia rotunda. The extraction process typically includes the following steps:

- Grinding the plant material to a fine powder.

- Extracting the powdered material with a suitable solvent, such as ethanol or methanol, using techniques like Soxhlet extraction or maceration.

- Concentrating the extract under reduced pressure.

- Purifying the compound using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Pinostrobin chalcone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding flavonoid derivatives.

Reduction: Reduction of this compound can yield dihydrochalcone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst; nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.

Reduction: Dihydrochalcone derivatives.

Substitution: Halogenated, nitrated, or sulfonated chalcone derivatives.

科学的研究の応用

作用機序

Pinostrobin chalcone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

類似化合物との比較

Pinostrobin chalcone can be compared with other similar compounds, such as pinostrobin, pinocembrin chalcone, and pinocembrin:

Pinocembrin Chalcone: Another chalcone derivative with comparable biological activities but may exhibit different potency and selectivity.

Pinocembrin: A flavanone with a similar pharmacological profile but differs in its chemical structure and specific biological activities.

This compound stands out due to its unique combination of biological activities and its potential for further chemical modifications to enhance its therapeutic properties.

特性

CAS番号 |

77129-49-8 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |

InChIキー |

CUGDOWNTXKLQMD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

異性体SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |

正規SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

163.5 - 164.5 °C |

Key on ui other cas no. |

77129-49-8 18956-15-5 |

物理的記述 |

Solid |

同義語 |

2',6'-dihydroxy-4'-methoxychalcone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

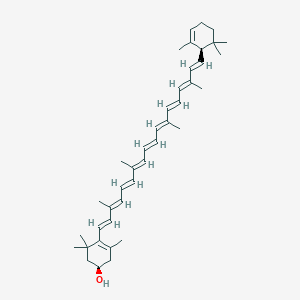

![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B1232121.png)

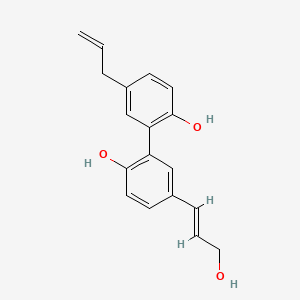

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide](/img/structure/B1232122.png)

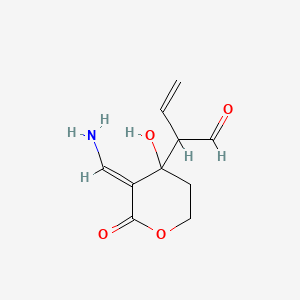

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,3aS,4S,6S,6aS)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1232125.png)

![1-[2-[(4-Pentoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1232128.png)